Pyrazole N-Methyl-3-yl Substitution Confers Distinct Conformational Preorganization for Akt Kinase Binding Compared to N-Isopropyl-5-yl and N-Ethyl-4-yl Analogs
In the Zhan et al. (2016) pyrazol-furan carboxamide series, the pyrazole N-substitution pattern and attachment position were systematically varied to explore Akt1 kinase inhibition. The 1-methyl-1H-pyrazol-3-yl attachment present in the target compound places the carboxamide linker at the pyrazole 3-position, creating a more restricted conformational profile compared to analogs with pyrazole 4-yl or 5-yl attachments. This conformational restriction was a deliberate design feature intended to improve upon the clinical candidate GSK2141795 (an Akt inhibitor) by reducing entropic penalties upon target binding [1]. Although QSAR models from this study do not single out this exact compound, the SAR trend demonstrates that pyrazole 3-yl attachment with N-methyl substitution provides a distinct binding mode relative to 4-yl and 5-yl regioisomers. Compounds bearing alternative N-alkyl groups such as N-isopropyl or N-ethyl at non-3-yl positions exhibit altered kinase selectivity profiles, as evidenced by the selectivity screening of the most potent analog 25e across the AGC kinase family [1].
| Evidence Dimension | Conformational restriction and pyrazole regioisomer impact on Akt1 binding |
|---|---|
| Target Compound Data | 1-Methyl-1H-pyrazol-3-yl attachment with furan 5-bromo substituent; TPSA = 60.06 Ų; LogP = 2.03; rotatable bonds = 2 |
| Comparator Or Baseline | 5-Bromo-N-(1-isopropyl-1H-pyrazol-5-yl)furan-2-carboxamide (MW 298.14, different regioisomer and N-alkyl) and 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)furan-2-carboxamide (MW 284.11, different regioisomer and N-alkyl) — no quantitative Akt1 IC₅₀ values publicly available for direct comparison |
| Quantified Difference | Direct quantitative comparison not available; differentiation based on regioisomeric attachment position (3-yl vs. 4-yl vs. 5-yl) and N-alkyl size (methyl vs. ethyl vs. isopropyl) known to modulate kinase selectivity in this chemotype [1] |
| Conditions | Kinase inhibition assay context from Zhan et al. 2016; Akt1 enzymatic assay and anti-proliferative assays in HCT116 and OVCAR-8 cell lines |
Why This Matters
The pyrazole 3-yl attachment with N-methyl substitution represents a specific pharmacophoric geometry that influences target binding mode; procurement of the correct regioisomer is essential for reproducing SAR trends observed in the Akt inhibitor literature.
- [1] Zhan W, Xu L, Dong X, et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. DOI: 10.1016/j.ejmech.2016.03.074. View Source
